Domipizone

Description

Contextualizing Domipizone within Contemporary Pharmaceutical Discovery

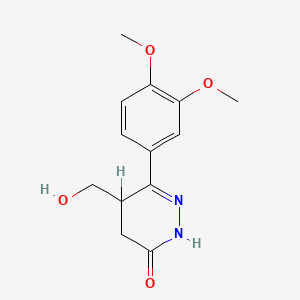

This compound (PubChem CID: 208852) is an organic chemical compound characterized by its molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . It is recognized in pharmaceutical contexts as an investigational compound with a triple pharmacological action: a platelet aggregation inhibitor, a cardiotonic agent, and a vasodilator. nih.govncats.io The synthesis of this compound has been noted to involve 1,2-Dimethoxybenzene (veratrole) as a building block. nih.gov

Contemporary pharmaceutical discovery often focuses on identifying and optimizing molecules with specific biological activities that can address unmet medical needs. This process involves various strategies, including target-based approaches, where a specific molecular target is identified and compounds are designed to interact with it, and phenotypic screening, which involves testing compounds in assays that monitor phenotypic changes without a predefined target hypothesis. rjppd.org The development of new drugs is a long and challenging process, with preclinical studies serving as a crucial initial phase to assess the safety, efficacy, and potential side effects of a compound before human testing. texasheart.orgdrugs.com The landscape of drug discovery is continuously evolving, incorporating advanced techniques like artificial intelligence (AI) for molecule optimization and early safety assessments. cvpharmacology.combloodpressureuk.org

Overview of Established Preclinical Research Avenues for this compound

As a compound identified with platelet aggregation inhibitory, cardiotonic, and vasodilator properties, this compound's preclinical research avenues would typically explore its effects relevant to cardiovascular health and thrombosis.

Platelet Aggregation Inhibition : Preclinical studies for platelet aggregation inhibitors aim to evaluate a compound's ability to prevent platelets from clumping together, a key step in thrombus formation. This often involves in vitro assays using isolated platelets stimulated by various agonists (e.g., ADP, collagen, thromboxane (B8750289) A2 mimetics) and in vivo models of thrombosis. drugs.comresearchgate.netnih.govnih.gov The goal is to identify agents that can effectively suppress platelet function to prevent or treat thrombotic disorders.

Cardiotonic Effects : Cardiotonic agents are compounds that strengthen the heart's function by increasing myocardial contractility (positive inotropy) and/or heart rate (chronotropy), thereby increasing cardiac output. wikilectures.eudrugbank.com Preclinical investigations into cardiotonic effects typically utilize in vitro preparations of cardiac muscle and in vivo animal models of heart failure or cardiac dysfunction to measure parameters such as force of contraction, heart rate, and ejection fraction. rjppd.orgnih.govfrontiersin.org

Vasodilator Properties : Vasodilators are agents that relax and widen blood vessels, leading to improved blood flow and reduced blood pressure. texasheart.orgbloodpressureuk.orgnih.govmedbullets.com Preclinical research in this area often involves ex vivo studies on isolated blood vessel rings to assess changes in vessel tone in response to the compound, as well as in vivo studies in animal models to measure systemic blood pressure and regional blood flow. nih.gov

Methodological Frameworks Guiding this compound Investigation

The investigation of compounds like this compound relies on established methodological frameworks common in preclinical drug development. These frameworks ensure scientific rigor and provide data to support progression to clinical trials.

In Vitro Studies : These laboratory-based experiments involve testing the compound on isolated cells, tissues, or biochemical systems. For a platelet aggregation inhibitor, this would include platelet-rich plasma aggregation assays. For cardiotonic and vasodilator effects, studies on isolated cardiac muscle or vascular smooth muscle preparations (e.g., organ bath experiments) are common. These studies help in understanding the compound's direct effects on specific biological targets and its mechanism of action at a cellular or molecular level. nih.govfrontiersin.orgnih.govnih.gov

In Vivo Studies : Animal models are indispensable in preclinical research to assess a compound's effects within a living system, considering complex physiological interactions. bloodpressureuk.orgnih.govmedbullets.comgoogle.com For this compound's properties, relevant in vivo models would include:

Thrombosis Models : Various animal models (e.g., arterial or venous thrombosis models in rodents or larger animals) are used to evaluate antiplatelet or antithrombotic efficacy.

Cardiac Function Models : Animal models of heart failure (e.g., induced by infarction or pressure overload) are used to assess cardiotonic effects, measuring parameters like cardiac output, ejection fraction, and ventricular pressures. wikilectures.eunih.gov

Hypertension/Vascular Tone Models : Animal models of hypertension (e.g., spontaneously hypertensive rats, DOCA-salt hypertensive rats) or acute vasodilation studies are used to evaluate the compound's impact on blood pressure and vascular resistance. cvpharmacology.commedbullets.com

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies : These studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (PK), and how it exerts its pharmacological effects in the body (PD). texasheart.orgdrugs.com PK/PD studies help in determining appropriate dosing regimens for in vivo efficacy studies and inform potential human dosing.

Biomarker Identification and Validation : Research often involves identifying and validating biomarkers that can serve as indicators of disease progression or drug response, both in preclinical models and potentially in clinical settings. worktribe.com

The design of preclinical studies emphasizes rigorous methodology, including appropriate sample sizes, randomization, and blinded assessment of outcomes to minimize bias and ensure robust, reproducible results. google.com

Structure

3D Structure

Properties

CAS No. |

95355-10-5 |

|---|---|

Molecular Formula |

C13H16N2O4 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C13H16N2O4/c1-18-10-4-3-8(5-11(10)19-2)13-9(7-16)6-12(17)14-15-13/h3-5,9,16H,6-7H2,1-2H3,(H,14,17) |

InChI Key |

ZJWVOYSMOZCLEV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NNC(=O)CC2CO)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=O)CC2CO)OC |

Origin of Product |

United States |

Molecular and Biochemical Pharmacology of Domipizone

Elucidation of Domipizone's Mechanism of Action

The precise molecular mechanisms underpinning this compound's therapeutic classification as a platelet aggregation inhibitor, cardiotonic, and vasodilator remain largely undefined in publicly accessible research findings.

Identification of Receptor Binding Profiles

Analysis of Enzyme Modulation and Inhibition

This compound has been broadly categorized as an "enzyme inhibitor" in some patent literature. nacchemical.comgoogleapis.comgoogle.com However, specific enzymes that are modulated or inhibited by this compound, along with detailed data on the nature of this modulation or inhibition (e.g., IC50 values, kinetic parameters, reversibility), are not explicitly provided in the accessible scientific literature.

Exploration of Intracellular Signaling Pathways

This compound's Interactions with Biological Systems at the Molecular Level

Biochemical Characterization of this compound-Induced Effects

The biochemical characterization of this compound's induced effects, specifically how it achieves platelet aggregation inhibition, cardiotonicity, and vasodilation, remains to be fully elucidated in the provided search results. While the general biochemical pathways for these pharmacological actions are well-documented, specific detailed research findings or quantitative data on this compound's direct interactions with molecular targets (e.g., specific enzymes, receptors, or ion channels) are not available in the retrieved information wikipedia.org.

For instance, although this compound is classified as a platelet aggregation inhibitor, the precise enzyme (e.g., COX-1, COX-2) or receptor (e.g., P2Y12, GP IIb/IIIa) it targets, or its specific effect on cyclic nucleotide levels (cAMP, cGMP) in platelets, is not detailed uniprot.orgmdpi.comslideshare.netdrugbank.comwikipedia.org. Similarly, for its cardiotonic effect, there is no specific data indicating whether this compound acts as a phosphodiesterase inhibitor (and if so, which isoform), a beta-adrenergic agonist, or through other mechanisms that modulate cardiac contractility onelook.comwikipedia.orgnih.govmhmedical.comclevelandclinic.orgwikipedia.org. The mention of "pharmacophores for β2-adrenoreceptor agonists" in relation to this compound onelook.com suggests a potential interaction with beta-2 adrenergic receptors, which are known to mediate smooth muscle relaxation and bronchodilation via adenylate cyclase stimulation and increased cAMP levels wikipedia.orgstudymind.co.ukmicrobenotes.commdpi.comnih.govnih.govgoogle.com. However, concrete binding affinity data or functional assay results for this compound at these receptors are not provided.

In the context of vasodilation, while the NO-cGMP pathway is a common mechanism for many vasodilators, specific evidence demonstrating this compound's direct involvement in NO production, guanylyl cyclase activation, or cGMP modulation is not present in the search results nih.govnih.govmerckmillipore.comlecturio.com.

The current available information primarily classifies this compound by its observed pharmacological effects rather than providing the granular biochemical data and research findings that would detail its precise molecular targets and the specific biochemical changes it induces within cellular systems.

Table 1: Summary of this compound's Pharmacological Classifications and Associated General Biochemical Pathways

| Pharmacological Classification | General Biochemical Pathways (Not Specific to this compound) |

| Platelet Aggregation Inhibitor | Inhibition of COX enzymes, modulation of ADP receptors (P2Y12), inhibition of glycoprotein (B1211001) IIb/IIIa, regulation of cAMP/cGMP levels. uniprot.orgmdpi.comslideshare.netdrugbank.comwikipedia.org |

| Cardiotonic | Modulation of intracellular calcium, phosphodiesterase inhibition (e.g., PDE3), activation of adenylate cyclase, effects on Na+/K+-ATPase. onelook.comwikipedia.orgnih.govmhmedical.comclevelandclinic.orgwikipedia.org |

| Vasodilator | Nitric Oxide (NO)-cGMP pathway, activation of potassium channels, calcium channel blockade, modulation of adrenergic receptors (e.g., β2-adrenoreceptors). wikipedia.orgnih.govmhmedical.comnih.govmerckmillipore.comlecturio.comstudymind.co.ukmicrobenotes.commdpi.comnih.govnih.govgoogle.com |

Preclinical Pharmacological Studies of Domipizone

In Vitro Pharmacological Characterization

In vitro pharmacological characterization involves testing compounds in controlled laboratory environments, often using isolated cells, tissues, or biochemical components ppd.comopenaccessjournals.comlongdom.org. These studies are fundamental for identifying a compound's primary and secondary pharmacological effects and for elucidating its mechanism of action at a molecular and cellular level researchgate.net. While the general methodologies for in vitro characterization are well-established, specific detailed research findings or data tables pertaining directly to Domipizone's in vitro pharmacological characterization are not widely available in public records.

Cell-based assays for target engagement are designed to measure the interaction or binding of a chemical compound with its intended target protein within a living cellular environment discoverx.compromega.comresearchgate.net. These assays provide crucial information on whether a compound can successfully enter cells and bind to its specific target, which is essential for its therapeutic effect discoverx.comyoutube.com. They can also help in screening and ranking inhibitors, validating hits identified in biochemical assays, and confirming the compound's mode of action discoverx.comyoutube.comnih.gov. Techniques like bioluminescence resonance energy transfer (BRET) are employed to quantitatively measure target occupancy, compound affinity, and permeability in live cells promega.com. In the context of this compound, specific data from cell-based assays demonstrating its target engagement are not publicly detailed.

Investigation of cellular responses to a compound involves observing and quantifying changes in cellular behavior, morphology, or biochemical pathways upon exposure to the compound longdom.orgfrontiersin.org. This can include assessing cell viability, proliferation, apoptosis, gene expression changes, protein phosphorylation, or the activation of specific signaling pathways longdom.orgfrontiersin.org. These studies provide insights into how a compound influences cellular processes and can help to identify its downstream effects mdpi.com. While general methodologies for investigating cellular responses are widely used in preclinical pharmacology, specific detailed findings regarding this compound's cellular responses are not publicly documented.

Preclinical Pharmacodynamic Investigations

Preclinical pharmacodynamic (PD) investigations focus on understanding the effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and pharmacological effect ppd.comaristo-group.com. These studies are critical for establishing the therapeutic potential of a compound and for guiding dose selection for further development gu.senih.goveuropa.eu. Specific preclinical pharmacodynamic investigations for this compound are not extensively detailed in publicly accessible research.

Assessment of pharmacological effects in relevant biological systems involves evaluating the compound's desired therapeutic actions in in vivo animal models that mimic human disease conditions ppd.comhumanspecificresearch.orgnih.gov. These studies aim to demonstrate the compound's efficacy and provide evidence for its biological effect ppd.comnih.gov. They help to understand how the drug interacts with the entire biological system, considering complex interactions at genetic, molecular, cellular, tissue, and organismal levels patsnap.com. While this compound is known as a platelet aggregation inhibitor, cardiotonic, and vasodilator ncats.io, specific detailed studies assessing these pharmacological effects in relevant biological systems are not widely published.

Time-Course of Pharmacological Action in Preclinical Models

Understanding the time-course of a drug's pharmacological action, also known as pharmacodynamics (PD), is essential in preclinical development. Pharmacodynamics describes how a drug affects the body, characterizing the onset, degree, and duration of its effects allucent.comals.net. This involves studying the relationship between drug concentration and the observed physiological response allucent.comaccp1.org. For this compound, as a platelet aggregation inhibitor, cardiotonic, and vasodilator, its time-course of action in preclinical models would involve monitoring changes in platelet activity, cardiac function, and vascular tone over time after administration. While specific detailed data on this compound's time-course of action in preclinical models were not extensively detailed in the search results, the general principles of pharmacodynamics apply, where researchers would assess how long its antiplatelet, cardiotonic, and vasodilatory effects persist following a single dose or repeated administration in animal models allucent.comals.net.

In Vivo Preclinical Models for this compound Efficacy Research

In vivo preclinical models are vital for evaluating the efficacy of drug candidates like this compound within a complex living system ppd.com. These models aim to mimic human disease conditions to provide insights into disease progression and response to treatments mdpi.com.

The selection and validation of appropriate animal models are critical for preclinical research in cardiovascular and hemostatic diseases fda.govnih.gov. Animal models, ranging from small animals like mice, rats, and rabbits to larger animals such as pigs and sheep, are chosen based on their physiological and anatomical similarities to humans, as well as their ability to reproduce specific disease complications mdpi.comnih.govmdpi.comnih.gov. For cardiovascular research, models are developed to study conditions such as atherosclerosis, thrombosis, hypertension, and heart failure mdpi.comnih.govnih.govwuxibiology.com. Large animal models often provide a more physiologically relevant platform for studying graft remodeling due to similarities with humans, although hematologic and hemostatic processes can vary across species nih.gov.

In hemostatic research, animal models are used to evaluate antithrombotic and antiplatelet activities. Rodent thrombosis models, combined with assessments of hemostasis parameters, are classic methods for preclinical studies nih.gov. Validation of these models ensures their relevance and reliability for predicting human responses frontiersin.org.

This compound has been identified as a platelet aggregation inhibitor, cardiotonic, and vasodilator ncats.ioncats.io. The evaluation of its efficacy in preclinical disease models would involve assessing its ability to:

Inhibit Platelet Aggregation and Thrombus Formation: Studies would likely utilize models of thrombosis, such as those involving arterial or venous injury, to observe this compound's impact on clot formation nih.govspringernature.com. For instance, antiplatelet agents are evaluated for their ability to reduce platelet aggregation and thrombus formation in models of arteriole thrombosis researchgate.net.

Improve Cardiovascular Function: As a cardiotonic and vasodilator, this compound's effects on cardiac contractility, blood pressure, and vascular resistance would be assessed in models of cardiovascular dysfunction, such as hypertension or heart failure wuxibiology.comscholasticahq.com.

Prevent Atherothrombotic Events: Given its antiplatelet properties, this compound's efficacy might be investigated in models designed to mimic atherothrombotic events, aiming to reduce the incidence of myocardial infarction or stroke in preclinical settings academie-sciences.fr.

While specific detailed efficacy data for this compound in animal models was not provided in the search results, the general approach for such compounds involves demonstrating a reduction in pathological events (e.g., thrombus size, improved cardiac output) in relevant disease models nih.govspringernature.com.

Monitoring in vivo pharmacological outcomes involves various methodologies to quantify the effects of a drug in living systems. For cardiovascular and hemostatic research, these methodologies include:

Physiological Monitoring: Continuous monitoring of vital signs such as blood pressure (BP) and heart rate (HR) using telemetry systems in awake, free-moving animals is common for evaluating cardiovascular effects wuxibiology.com. Electrocardiography (ECG) is also used to assess cardiac function wuxibiology.comvisualsonics.com.

Imaging Techniques: Echocardiography (ultrasound imaging) is a gold standard for assessing cardiac structure and function, including parameters like cardiac strain, in various animal models from zebrafish to pigs visualsonics.com. Other imaging techniques like photoacoustic imaging, magnetic resonance imaging (MRI), and positron-emission tomography (PET) can be utilized to evaluate drug delivery, biodistribution, and real-time drug release in vivo nih.govnih.gov.

Hemostatic Assays: To monitor hemostatic outcomes, measurements like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) are used to assess coagulation nih.govmdpi.commdpi.com. Direct observation of bleeding time in models like the tail-cut bleeding model is also employed to evaluate hemorrhagic effects and antithrombotic activity nih.gov.

Histological and Molecular Analysis: Post-mortem analysis of tissues can provide detailed information on morphological changes, infarct size, and cellular responses fda.govnih.gov. Biomarkers can also be measured to determine the presence of a disease or its progression and the drug's effect on specific targets allucent.comals.net.

These methodologies collectively provide a comprehensive understanding of this compound's pharmacological effects and efficacy in preclinical models.

Structure Activity Relationship Sar and Computational Chemistry in Domipizone Research

Elucidation of Domipizone's Structural Determinants for Biological Activity

The elucidation of structural determinants for biological activity typically involves a systematic investigation of how different parts of a molecule contribute to its interaction with a biological target. This process often begins with the synthesis and evaluation of various analogues.

The synthesis of chemical analogues involves creating compounds that are structurally similar to the parent compound but with specific modifications nih.govmdpi.comlsu.eduresearchgate.netnih.gov. These modifications can include changes in substituents, ring systems, or stereochemistry. Following synthesis, these analogues undergo rigorous biological evaluation to assess their activity, potency, and selectivity against the target of interest nih.govresearchgate.net. By comparing the biological activities of the analogues with their structural differences, researchers can deduce which parts of the molecule are crucial for its activity (e.g., a specific functional group, a particular spatial arrangement) nih.gov. While the general methodologies for synthesizing and biologically evaluating analogues are well-established in medicinal chemistry, detailed research findings specifically on the synthesis and biological evaluation of a comprehensive series of this compound analogues are not extensively documented in the publicly available scientific literature.

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response fiveable.mevolkamerlab.org. These features can include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic regions, aromatic rings, positively ionizable groups, and negatively ionizable groups researchgate.net. The identification of key pharmacophoric features involves analyzing the structures of active compounds and their binding modes to determine the common spatial arrangements of these features fiveable.me. This can be achieved through ligand-based approaches, where common features among a set of active compounds are identified, or structure-based approaches, which utilize the 3D structure of the target protein to map out potential interaction sites fiveable.mevolkamerlab.org. While the concept of pharmacophores is central to drug design, specific details regarding the identified key pharmacophoric features of this compound or its interactions with a particular biological target are not widely published benchchem.com.

Computational Approaches in this compound Drug Design

Computational approaches have become indispensable tools in modern drug design, offering efficient and cost-effective ways to explore chemical space, predict molecular properties, and guide experimental efforts nih.govopenmedicinalchemistryjournal.com.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of compounds and their observed biological activities fiveable.menih.gov. QSAR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties, topological indices), to predict its biological activity fiveable.meqsartoolbox.org. These models can be used to predict the activity of new, unsynthesized compounds, prioritize compounds for synthesis and testing, and gain insights into the structural requirements for activity fiveable.meoptibrium.com. Various statistical methods and machine learning algorithms are employed to build QSAR models nih.govgithub.com. Despite the broad utility of QSAR in drug development, specific QSAR models or extensive datasets detailing the quantitative structure-activity relationships for this compound are not widely published.

De novo drug design is a computational methodology that generates novel chemical entities "from scratch" based on information about a biological target's active site or known active ligands nih.govopenmedicinalchemistryjournal.com. Unlike traditional methods that modify existing compounds, de novo design aims to explore a broader chemical space to discover entirely new molecular structures with desired pharmacological properties arxiv.orgnih.gov. These methodologies involve constructing molecules atom by atom or by assembling molecular fragments, followed by an evaluation of the generated molecules for their binding affinity and drug-like properties nih.govopenmedicinalchemistryjournal.com. This approach can lead to the discovery of patentable, novel compounds with optimized drug-like qualities, low toxicity, and synthesizability fujitsu.com. While de novo drug design is a powerful and evolving field in drug discovery arxiv.orgnih.gov, specific applications or detailed methodologies of de novo drug design for this compound are not extensively documented in the publicly accessible scientific literature.

Preclinical Pharmacokinetics Adme Research of Domipizone

Absorption Studies in Preclinical Models

Absorption studies in preclinical models evaluate how a compound enters the systemic circulation from its site of administration. These studies typically involve administering the compound to various animal species (e.g., mice, rats, dogs) via different routes (e.g., oral, intravenous) and then monitoring its concentration in plasma over time bienta.netinfinixbio.com. Parameters such as maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are commonly assessed to determine the rate and extent of absorption bienta.net. Bioavailability, the fraction of an administered dose that reaches the systemic circulation unchanged, is also a key metric infinixbio.com. In situ intestinal preparations, such as those in rats, can be utilized to examine drug absorption and presystemic metabolism from the intestinal lumen nih.gov. Detailed research findings and data tables specifically on Domipizone's absorption in preclinical models were not found in the conducted searches.

Distribution Profile Characterization in Preclinical Models

Distribution studies investigate where a compound travels within the body after absorption. This involves assessing its presence in various tissues and organs, its binding to plasma proteins, and its ability to cross biological barriers like the blood-brain barrier genoskin.combienta.net. Tissue distribution studies in rats, for instance, can reveal the extent and rate of a compound's spread into major tissues, and whether there is any tissue accumulation nih.gov. Parameters like the volume of distribution (Vd) provide insights into how widely a drug is distributed in the body bienta.net. Specific detailed research findings and data tables characterizing this compound's distribution profile in preclinical models were not found in the conducted searches.

Metabolism Pathway Identification in Preclinical Models

Metabolism studies identify the biochemical transformations a compound undergoes within the body, primarily mediated by enzymes, particularly those in the liver (e.g., cytochrome P450 enzymes) nih.govgenoskin.com. These studies aim to identify major metabolites, the enzymes involved in their formation, and potential for drug-drug interactions nih.gov. In vitro tools, such as liver microsomes or hepatocytes from various species, are often used to assess metabolic stability and identify initial metabolites nih.govnih.gov. In vivo studies then confirm these pathways and assess the metabolic profile in a whole organism nih.gov. Specific detailed research findings and data tables identifying this compound's metabolism pathways or its specific metabolites in preclinical models were not found in the conducted searches.

In Vitro-In Vivo Correlation Methodologies for this compound Pharmacokinetics

In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and a relevant in vivo response (e.g., plasma drug concentration or amount absorbed) allucent.comdissolutiontech.combioline.org.br. IVIVC is a crucial biopharmaceutical tool in drug development, especially for modified-release dosage forms, as it can reduce the need for extensive in vivo bioequivalence studies once a validated correlation is established allucent.comdissolutiontech.com.

There are different levels of IVIVC:

Level A Correlation : This is the highest level, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate of the drug. It is typically achieved by deconvolution of in vivo pharmacokinetic data and comparison with in vitro dissolution profiles allucent.comdissolutiontech.com.

Level B Correlation : This level utilizes statistical moment analysis, comparing the mean in vitro dissolution time with the mean in vivo residence time or mean in vivo dissolution time dissolutiontech.com.

Level C Correlation : This is the lowest level, involving a correlation between a single in vivo pharmacokinetic parameter (e.g., Cmax, AUC) and in vitro dissolution data at a single time point allucent.comdissolutiontech.com. Multiple Level C correlations can relate several pharmacokinetic parameters to the amount of drug dissolved at various time points bioline.org.br.

An alternative IVIVC method has been proposed for drugs with active metabolites, correlating the in vitro dissolution kinetics of the parent drug with the plasma kinetics of its metabolites in vivo frontiersin.orgnih.gov. This approach can be particularly useful when parent drug levels are too low for accurate measurement, or when the parent drug is an inactive prodrug frontiersin.org. While the methodologies for IVIVC are well-defined and widely applied in pharmacokinetics, specific applications or established correlations for this compound were not identified in the provided search results.

Preclinical Drug Drug Interaction Ddi Mechanisms of Domipizone

In Vitro Assessment of Domipizone's DDI Potential

In vitro studies are the initial and crucial step in evaluating a drug candidate's potential to act as a perpetrator or victim in DDIs. These studies utilize various biological systems, such as human liver microsomes, human hepatocytes, and cell lines overexpressing specific enzymes or transporters, to assess interactions with key drug-metabolizing enzymes and transporters ddi-workshop-marbach.orghubspotusercontent40.netxenotech.comevotec.comcriver.combioivt.combioivt.combioivt.com.

Enzyme Inhibition Studies (e.g., Cytochrome P450)

Enzyme inhibition studies are designed to determine if a drug candidate, such as this compound, can inhibit the activity of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily evotec.comcriver.comnih.gov. CYP enzymes are responsible for the metabolism of a vast majority of marketed drugs, making their inhibition a common cause of clinically significant DDIs evotec.comnih.govmdpi.comdrugs.comnih.govbiomolther.org.

Methodology: In vitro CYP inhibition assays typically involve incubating the test compound (this compound) with human liver microsomes or recombinant CYP enzymes and isoform-specific probe substrates evotec.combioivt.combioivt.com. The formation of the metabolite from the probe substrate is monitored, and a decrease in its formation in the presence of this compound indicates inhibition evotec.com. These studies aim to determine:

Reversible Inhibition: This includes competitive, non-competitive, and uncompetitive inhibition, characterized by rapid association and dissociation between the inhibitor and the enzyme mdpi.comnih.gov. The potency of reversible inhibition is quantified by the half-maximal inhibitory concentration (IC50) value, which is the concentration of the test compound that produces 50% inhibition of enzyme activity evotec.combioivt.comresearchgate.netenamine.net.

Time-Dependent Inhibition (TDI): This type of inhibition occurs when the inhibitory potency increases with pre-incubation time, often due to the formation of reactive metabolites that irreversibly or quasi-irreversibly bind to the enzyme biomolther.orgenamine.netnih.gov. TDI is assessed by comparing IC50 values obtained with and without pre-incubation with an NADPH-generating system nih.gov. A fold-shift in IC50 (IC50 minus NADPH / IC50 plus NADPH) greater than 1.5 to 2.0 typically indicates TDI researchgate.netnih.gov.

Expected Data (Illustrative Example for a hypothetical compound): If this compound were evaluated, the results would typically be presented as IC50 values for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) evotec.combioivt.com.

| CYP Isoform | Probe Substrate | IC50 (µM) - Reversible Inhibition | IC50 (µM) - Time-Dependent Inhibition (with NADPH) | Fold Shift (IC50 -NADPH / IC50 +NADPH) |

| CYP1A2 | Phenacetin | [Data would be here] | [Data would be here] | [Data would be here] |

| CYP2B6 | Bupropion | [Data would be here] | [Data would be here] | [Data would be here] |

| CYP2C8 | Amodiaquine | [Data would be here] | [Data would be here] | [Data would be here] |

| CYP2C9 | Diclofenac | [Data would be here] | [Data would be here] | [Data would be here] |

| CYP2C19 | S-Mephenytoin | [Data would be here] | [Data would be here] | [Data would be here] |

| CYP2D6 | Dextromethorphan | [Data would be here] | [Data would be here] | [Data would be here] |

| CYP3A4/5 | Midazolam | [Data would be here] | [Data would be here] | [Data would be here] |

Note: Specific IC50 values for this compound were not found in the public domain. The table above is illustrative of the type of data that would be presented if such studies were conducted and published.

Enzyme Induction Studies

Enzyme induction studies assess the potential of a drug candidate, such as this compound, to increase the expression and/or activity of drug-metabolizing enzymes, primarily CYPs evotec.combioivt.comevotec.comnih.govkaly-cell.com. Induction can lead to increased clearance of co-administered drugs, potentially reducing their plasma levels and therapeutic efficacy evotec.combioivt.comkaly-cell.com.

Methodology: These studies are typically conducted in primary cultures of human hepatocytes, considered the "gold standard" for in vitro induction assessments hubspotusercontent40.netevotec.combioivt.comkaly-cell.com. Hepatocytes are treated with varying concentrations of the test compound (this compound) for several days. Enzyme induction is then evaluated by measuring changes in mRNA levels of key CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) using quantitative real-time PCR (qRT-PCR) and/or by assessing the increase in catalytic activity using specific probe substrates hubspotusercontent40.netevotec.comcriver.combioivt.comkaly-cell.com. A fold-change in mRNA expression of ≥2-fold relative to vehicle control or an increase >20% of the positive control is often considered a positive indication of induction evotec.com.

Expected Data (Illustrative Example for a hypothetical compound): If this compound were evaluated, the results would typically be presented as fold-induction values for major CYP isoforms.

| CYP Isoform | mRNA Fold Induction (vs. Control) | Activity Fold Induction (vs. Control) |

| CYP1A2 | [Data would be here] | [Data would be here] |

| CYP2B6 | [Data would be here] | [Data would be here] |

| CYP3A4 | [Data would be here] | [Data would be here] |

Note: Specific fold-induction values for this compound were not found in the public domain. The table above is illustrative of the type of data that would be presented if such studies were conducted and published.

Transporter-Mediated Interaction Studies

Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of drugs by facilitating or limiting their movement across biological membranes nih.govevotec.comsolvobiotech.comnuvisan.comnih.govcorning.com. In vitro studies assess this compound's potential as a substrate or inhibitor of clinically relevant transporters hubspotusercontent40.netnih.govevotec.commedtechbcn.comreadycell.comevotec.comadmescope.com.

Methodology: These studies often utilize cell lines (e.g., Caco-2 cells, MDCKII cells) or membrane vesicles overexpressing specific human transporters hubspotusercontent40.netnih.govnuvisan.commedtechbcn.comreadycell.comevotec.comadmescope.comcore.ac.uk. Key transporters typically investigated include:

Efflux Transporters:

P-glycoprotein (P-gp/MDR1): A major efflux transporter expressed in the intestine, liver, kidney, and blood-brain barrier, affecting drug absorption and elimination mdpi.comnih.govmedtechbcn.comnih.govmedsafe.govt.nzunisi.it. Inhibition of intestinal P-gp can increase drug absorption evotec.commedsafe.govt.nz.

Breast Cancer Resistance Protein (BCRP/ABCG2): Another efflux transporter found in the intestine, liver, and blood-brain barrier, limiting drug uptake nih.govdrugs.comnih.govnuvisan.commedtechbcn.comevotec.comcore.ac.uk.

Uptake Transporters:

Organic Anion Transporting Polypeptides (OATPs), e.g., OATP1B1, OATP1B3, OATP2B1: Primarily expressed in the liver (OATP1B1/1B3) and intestine (OATP2B1), mediating the uptake of various drugs into hepatocytes nih.govsolvobiotech.comcorning.comreadycell.comfda.govnih.govhelsinki.fi. Inhibition of hepatic OATPs can reduce liver uptake and increase systemic exposure of substrate drugs corning.com.

Organic Anion Transporters (OATs), e.g., OAT1, OAT3: Involved in renal and hepatic uptake hubspotusercontent40.netsolvobiotech.com.

Organic Cation Transporters (OCTs), e.g., OCT2: Important for renal clearance of cationic drugs hubspotusercontent40.netsolvobiotech.comreadycell.com.

Multidrug and Toxin Extrusion (MATE) proteins, e.g., MATE1, MATE2-K: Work in conjunction with OCT2 for renal elimination hubspotusercontent40.netsolvobiotech.comreadycell.com.

For each transporter, studies would determine if this compound is a substrate (transported by the protein) or an inhibitor (reduces the transport of other substrates) hubspotusercontent40.netevotec.comreadycell.comevotec.com. Inhibition potential is often quantified by IC50 values nih.gov.

Expected Data (Illustrative Example for a hypothetical compound): If this compound were evaluated, the results would typically include efflux ratios for substrate assessment and IC50 values for inhibition.

| Transporter | Assay System | This compound as Substrate (Efflux Ratio) | This compound as Inhibitor (IC50, µM) |

| P-gp | MDCKII-MDR1 | [Data would be here] | [Data would be here] |

| BCRP | MDCKII-BCRP | [Data would be here] | [Data would be here] |

| OATP1B1 | HEK293-OATP1B1 | [Data would be here] | [Data would be here] |

| OATP1B3 | HEK293-OATP1B3 | [Data would be here] | [Data would be here] |

| OCT2 | HEK293-OCT2 | [Data would be here] | [Data would be here] |

Note: Specific transporter interaction data for this compound were not found in the public domain. The table above is illustrative of the type of data that would be presented if such studies were conducted and published.

Mechanistic Elucidation of Observed Drug Interactions

The mechanistic elucidation of observed drug interactions involves interpreting the in vitro data to understand the molecular basis of potential DDIs. This step is crucial for predicting clinical relevance and guiding further development xenotech.combioivt.comevotec.comeuropa.eufda.gov.

For this compound, if any significant inhibition or induction of enzymes or transporters were observed in the in vitro studies, further mechanistic investigations would typically ensue. This could involve:

Determining the type of inhibition: For enzyme inhibition, distinguishing between reversible (competitive, non-competitive) and time-dependent inhibition is important, as it impacts the duration and reversibility of the interaction mdpi.combiomolther.orgnih.gov. Kinetic parameters such as the inhibition constant (Ki) for reversible inhibition or the inactivation rate constant (kinact) and concentration at half-maximal inactivation (KI) for time-dependent inhibition would be determined bioivt.com.

Identifying specific isoforms/transporters: Pinpointing the exact CYP isoforms or transporters most affected by this compound helps in predicting which co-administered drugs might be impacted criver.comeuropa.eu.

Assessing concentration relevance: Comparing the in vitro inhibitory or inductive concentrations (e.g., IC50, EC50) with anticipated in vivo concentrations (e.g., unbound maximum plasma concentration, Cmax,u) helps determine the likelihood of a clinically relevant DDI hubspotusercontent40.netpharmaron.com. Regulatory guidelines provide specific criteria (e.g., R-values) for this assessment evotec.compharmaron.com.

Investigating metabolite involvement: If this compound is extensively metabolized, its metabolites would also be assessed for their DDI potential, as they could also act as inhibitors or inducers hubspotusercontent40.netbioivt.comdrugs.com.

Without specific experimental data for this compound, a detailed mechanistic elucidation is not possible. However, the principles outlined above would form the framework for such an analysis, allowing researchers to understand how this compound might interact with other drugs at a molecular level, based on its observed effects on drug-metabolizing enzymes and transporters. This mechanistic understanding is fundamental for risk assessment and for developing appropriate clinical DDI study strategies or management recommendations.

Synthetic Methodologies and Advanced Characterization for Domipizone Research

Synthetic Routes for Domipizone and its Analogues

Two principal routes have been established for the synthesis of Intermediate 1. nih.govrsc.org

Route A: Cyclization Followed by Coupling This pathway involves the initial cyclization of o-phenylenediamine with a carbonyl reagent, such as urea, to form the benzimidazolone core. This is subsequently coupled with a 1,3-dihalopropane to yield Intermediate 1. rsc.orgnih.gov

Route B: Coupling Followed by Reduction and Cyclization This alternative route begins with the coupling of an o-halo or o-amino substituted nitrobenzene with a 1,3-disubstituted propane. rsc.orgresearchgate.net The resulting nitro compound is then reduced to an amine, which undergoes intramolecular cyclization to form Intermediate 1. nih.gov

The synthesis of Intermediate 2 is accomplished in a manner similar to Route B for Intermediate 1, involving the coupling of a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization. rsc.orgrsc.org The final step is the coupling of Intermediate 1 and Intermediate 2, typically conducted under alkaline conditions, to produce this compound. rsc.orgresearchgate.net The use of a catalyst, such as potassium iodide (KI), can accelerate this coupling reaction. rsc.org

Optimization of Synthetic Pathways

Route B is often preferred as it avoids this issue, leading to higher reaction selectivity. rsc.orgnih.govrsc.orgfao.org This pathway prevents the formation of di-substituted by-products, simplifying the purification process and improving the atom economy of the reaction. rsc.org Further optimization can be achieved through the careful selection of reagents and reaction conditions for the coupling, reduction, and cyclization steps to maximize the yield of the desired intermediates. researchgate.net For the final coupling step, optimization involves adjusting the base concentration, reaction temperature, and catalyst loading to ensure complete conversion and minimize side reactions. rsc.org

| Route | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Route A | Cyclization of o-phenylenediamine followed by coupling with 1,3-dihalopropane. | Utilizes readily available starting materials. | Poor reaction selectivity; formation of di-substituted by-products. | rsc.orgnih.gov |

| Route B | Coupling of o-substituted nitrobenzene with 1,3-disubstituted propane, followed by reduction and cyclization. | Higher reaction selectivity; avoids di-substituted by-products. | May involve more steps depending on the starting materials. | rsc.orgnih.govrsc.org |

Scale-Up Considerations for Research Material Preparation

When preparing larger quantities of this compound for research, several scale-up considerations must be addressed to ensure safety, consistency, and efficiency. unc.edu The choice of synthetic route is critical; Route B is generally more amenable to scale-up due to its higher selectivity, which simplifies downstream purification and reduces waste. rsc.orgrsc.org

Key considerations for scale-up include:

Reagent Selection and Cost: The economic viability of the synthesis at a larger scale depends on the cost and availability of starting materials, reagents, and catalysts.

Process Safety: Thorough hazard analysis of each step is required. For example, reduction of nitro compounds can be highly exothermic and requires careful temperature control. The use of toxic or hazardous reagents must be managed with appropriate engineering controls.

Reaction Conditions: Translating laboratory conditions to larger reactors requires careful management of heat transfer, mixing, and reaction time. The efficiency of catalysts may also change with scale.

Work-up and Purification: Isolation and purification methods, such as precipitation or column chromatography, must be scalable. Precipitation by pH adjustment is often preferred over chromatography for large-scale production due to lower cost and solvent consumption. rsc.org

Quality Control: Establishing critical quality attributes (CQAs) and implementing robust analytical methods are essential to ensure the purity and consistency of the final product throughout the scale-up process. unc.edu

Advanced Spectroscopic and Analytical Techniques for Research Material Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of synthesized this compound and its analogues.

Chromatographic Methods are fundamental for assessing purity and quantifying the compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used. jchr.org Typical methods utilize a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile. jchr.org Detection is commonly performed using a UV detector at wavelengths around 253 nm, 285 nm, or 291 nm. jchr.orgthepharmajournal.comrroij.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods offer faster analysis times and reduced solvent consumption compared to traditional HPLC. These methods also typically use C18 columns but with smaller particle sizes. nih.gov

| Technique | Column | Mobile Phase | Detection (λmax) | Reference |

|---|---|---|---|---|

| RP-HPLC | Hibar C18 (250x4.5mm, 5µm) | KH2PO4 Buffer : Methanol (60:40 v/v) | 253 nm | jchr.org |

| RP-HPLC | C18 | Water : Methanol (55:45 v/v) | 291 nm | thepharmajournal.com |

| UPLC | Xterra MS C18 (2.1x150mm, 5.0µm) | 0.1% Formic Acid and Acetonitrile (Gradient) | MS/MS | nih.gov |

Spectroscopic and Spectrometric Methods provide crucial structural information.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantitative analysis and structural confirmation. nih.govnih.gov Electrospray ionization (ESI) in positive ion mode is commonly used. nih.gov For structural analysis, the fragmentation pattern is key; a typical precursor-to-product ion transition for this compound is m/z 426.2 → 175.1. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the final compound and all synthetic intermediates, confirming the connectivity of atoms within the molecule. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups. The spectrum of this compound shows key peaks corresponding to N-H stretching (~3097 cm⁻¹), C=O stretching (~1714 cm⁻¹), and C-N bonds (~1492 cm⁻¹), confirming the presence of the benzimidazolone structure. pjps.pk

UV-Visible Spectrophotometry: This technique is used for routine quantification and is based on the absorbance of UV light by the molecule. In methanol, this compound exhibits a maximum absorbance (λmax) at approximately 285 nm. rroij.com First-derivative UV spectrophotometry can also be used to enhance specificity. nih.gov

Other Techniques

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and assess the crystalline nature of the compound. ijprs.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl), which is used to confirm the empirical formula of the newly synthesized compound. researchgate.net

| Technique | Parameter | Observed Value / Method | Reference |

|---|---|---|---|

| Mass Spectrometry (LC-MS/MS) | Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |

| Precursor → Product Ion | m/z 426.2 → 175.1 | nih.gov | |

| FTIR Spectroscopy | Characteristic Peaks (cm⁻¹) | ~3097 (N-H stretch), ~1714 (C=O stretch), ~1492 (C-N) | pjps.pk |

| UV-Vis Spectrophotometry | λmax in Methanol | ~285 nm | rroij.com |

| NMR Spectroscopy | Application | Structural elucidation of intermediates and final product | researchgate.net |

Future Directions and Emerging Research Paradigms for Domipizone

Integration of Systems Biology Approaches in Domipizone Research

Systems biology is an interdisciplinary field that employs computational and mathematical analysis to understand complex biological systems holistically, rather than focusing on isolated components. It integrates high-throughput technologies, bioinformatics, molecular biology, biochemistry, and engineering to develop predictive, quantitative models of biological systems, from molecules to organisms unl.ptwikipedia.orgmdc-berlin.de. This approach is increasingly vital in drug discovery and personalized medicine, aiming to understand how molecules interact within intricate networks to influence cellular activities and organismal traits unl.ptwikipedia.orgnih.gov.

For this compound, integrating systems biology could involve:

'Omics' Data Generation and Analysis: While specific data for this compound is scarce, future research could generate large-scale genomic, proteomic, and metabolomic data from cells or tissues exposed to this compound. This would allow for a comprehensive understanding of its molecular targets, off-target effects, and the perturbed biological pathways. Systems biology tools can then analyze these complex datasets to identify key regulatory networks influenced by this compound, potentially revealing novel mechanisms of action beyond its known effects as a platelet aggregation inhibitor, cardiotonic, and vasodilator nih.govnih.gov.

Network Pharmacology: Applying network pharmacology within a systems biology framework could map this compound's interactions with multiple proteins and pathways, providing insights into its polypharmacological profile. This could lead to the discovery of new therapeutic indications or a deeper understanding of its beneficial effects in cardiovascular contexts.

Predictive Modeling: Developing computational models based on experimental data could predict this compound's effects on cellular functions and physiological responses. Such models could simulate various conditions or drug combinations, aiding in hypothesis generation for future experimental validation.

Potential Data for Systems Biology Integration (Hypothetical Example)

| Omics Type | Potential Data Points | Insights for this compound Research |

| Genomics | Gene expression changes (mRNA sequencing) | Identification of genes regulated by this compound. |

| Proteomics | Protein abundance and post-translational modifications | Understanding protein targets and signaling cascades affected. |

| Metabolomics | Changes in metabolite profiles | Elucidation of metabolic pathways influenced by this compound. |

| Interactomics | Protein-protein interaction networks | Mapping direct and indirect molecular partners of this compound. |

Application of Advanced Preclinical Models (e.g., Organoids, Microfluidic Systems)

Advanced preclinical models offer more physiologically relevant platforms than traditional 2D cell cultures, bridging the gap between in vitro assays and in vivo animal models nih.govazolifesciences.commdpi.com. These models can provide a more accurate representation of human biology and disease, crucial for drug development and understanding compound effects.

Organoids

Organoids are lab-grown, 3D structures derived from stem cells that mimic the architecture and function of human organs azolifesciences.commdpi.com. They offer a platform for studying human development, disease modeling, and drug discovery in a human-specific context, potentially reducing reliance on animal models nih.govazolifesciences.comnews-medical.netpeterlang.comuni-ulm.de.

For this compound, organoid models could be utilized to:

Disease Modeling: Given this compound's historical focus on cardiovascular conditions, patient-derived cardiac organoids or vascular organoids could be developed to model specific cardiovascular diseases. This would allow for the study of this compound's effects on human cardiac tissue function, vascular tone, or platelet aggregation in a more relevant physiological context than traditional cell lines.

Mechanism Elucidation: Organoids could provide a platform to investigate this compound's cellular and molecular mechanisms within a complex tissue environment. For instance, studying its impact on ion channels, receptor activity, or intracellular signaling pathways in a 3D cardiac organoid could reveal nuances not observable in simpler models.

High-Throughput Screening (HTS): Organoid biobanks could be established for high-throughput screening of this compound and its derivatives, assessing efficacy or potential off-target effects across a range of tissue types uni-ulm.denih.gov.

Microfluidic Systems

Microfluidic systems, often referred to as "lab-on-a-chip" devices, enable precise manipulation of fluids at the microscale, allowing for controlled environments for cell culture and drug testing with minimal sample volumes and high throughput elveflow.commdpi.comelveflow.comscribbr.com. They can mimic in vivo cellular environments and facilitate real-time monitoring of drug responses nih.govelveflow.commdpi.com.

The application of microfluidic systems to this compound research could include:

Controlled Environment Studies: Microfluidic devices can provide a highly controlled environment to study this compound's effects on single cells or small cell populations, such as platelets or cardiomyocytes, under precisely controlled flow conditions, mimicking physiological blood flow dynamics usenix.org.

Drug Concentration Gradient Studies: Microfluidic chips can generate precise concentration gradients, allowing for efficient and high-throughput assessment of this compound's dose-response relationships on target cells or tissues nih.govelveflow.com. This could help in understanding its optimal effective concentrations for specific biological effects.

Organ-on-a-Chip Models: Integrating this compound research with organ-on-a-chip platforms (e.g., heart-on-a-chip, blood vessel-on-a-chip) could provide a more comprehensive understanding of its systemic effects and interactions with different organ systems news-medical.netmdpi.com. These systems can simulate multi-organ interactions and dynamic microenvironments, bridging the gap between in vitro and in vivo biology news-medical.net.

Methodological Innovations in this compound Research

Methodological innovations aim to enhance the rigor, efficiency, and scope of research, often by combining existing techniques or adopting new approaches mdpi.comupenn.edu. For this compound, future research could benefit from:

Advanced Imaging Techniques: Utilizing super-resolution microscopy or live-cell imaging coupled with fluorescent reporters could enable real-time visualization of this compound's cellular uptake, intracellular localization, and dynamic interactions with its molecular targets.

Computational Modeling and AI/Machine Learning: Beyond systems biology, advanced computational methods, including artificial intelligence (AI) and machine learning (ML), could be applied to predict this compound's pharmacokinetic and pharmacodynamic properties, identify potential drug-drug interactions, or even design novel derivatives with improved profiles. Large datasets generated from in vitro or in vivo studies could train ML models to predict therapeutic outcomes or adverse effects.

CRISPR-based Gene Editing: Employing CRISPR-Cas9 technology could allow for precise genetic modifications in cell lines or organoids to study the role of specific genes or pathways in this compound's mechanism of action or resistance. This could help validate predicted targets from systems biology analyses.

Single-Cell Technologies: Applying single-cell RNA sequencing or single-cell proteomics could reveal heterogeneous cellular responses to this compound within a population, providing a more granular understanding of its effects that might be masked in bulk analyses.

Identification of Research Gaps through Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses are critical tools for synthesizing existing evidence, identifying inconsistencies, and pinpointing areas where knowledge is lacking elveflow.comnih.govresearchgate.net. For this compound, a compound with established, albeit potentially limited, research, these approaches are crucial.

Comprehensive Literature Mapping: A systematic review of all published literature on this compound would be the foundational step. This review would aim to comprehensively map existing knowledge regarding its synthesis, pharmacological properties, historical clinical applications (if any), and any reported biological activities. This process would involve defining clear research questions, establishing inclusion/exclusion criteria, and systematically searching databases researchgate.net.

Identification of Knowledge Gaps: Through a systematic review, specific research gaps related to this compound could be identified. These gaps might include:

Mechanistic Gaps: A lack of detailed understanding of its molecular targets or downstream signaling pathways.

Application Gaps: Unexplored therapeutic areas where this compound's known properties (e.g., vasodilator) might be beneficial.

Methodological Gaps: Insufficient research using advanced in vitro (e.g., organoids, microfluidics) or in silico (e.g., systems biology) models.

Comparative Gaps: A lack of comparative studies with newer compounds in its class or related therapeutic areas.

Prioritization of Future Research: The findings from systematic reviews and meta-analyses would serve to prioritize future research directions for this compound, guiding the application of the advanced methodologies discussed above to address the most critical knowledge gaps. This structured approach ensures that future research is impactful and addresses unmet scientific needs.

Q & A

Basic Research Questions

Q. What experimental models are suitable for initial pharmacokinetic profiling of Domipizone?

- Methodological Answer: Begin with in vitro assays (e.g., hepatic microsomal stability, plasma protein binding) to assess absorption and metabolism. Transition to in vivo rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Ensure standardized dosing protocols and control groups to isolate compound-specific effects .

- Data Consideration: Use LC-MS/MS for quantitation, and report mean ± SEM with sample sizes ≥6 per group to ensure statistical power .

Q. How can researchers establish this compound’s mechanism of action using molecular docking studies?

- Methodological Answer: Employ computational tools (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate predictions via in vitro competitive binding assays. Cross-reference results with structural analogs to identify conserved interaction motifs .

- Data Contradiction: If computational and experimental results diverge, re-evaluate force field parameters or consider post-translational modifications of the target protein .

Q. What criteria should guide the selection of analytical techniques for this compound purity assessment?

- Methodological Answer: Prioritize HPLC-UV for routine purity checks (>95% threshold). For trace impurities, use UPLC-QTOF-MS with isotopic pattern matching. Include retention time alignment and spiked controls to confirm specificity .

Advanced Research Questions

Q. How can the PICO framework structure a clinical trial design for this compound’s efficacy in diabetic neuropathy?

- Methodological Answer:

- Population (P): Adults aged 40–65 with HbA1c ≥7.0%.

- Intervention (I): this compound (50 mg/day) vs. placebo.

- Comparison (C): Active comparator (e.g., gabapentin).

- Outcome (O): Pain reduction (VAS score) at 12 weeks.

Use a double-blind RCT design with stratified randomization. Power analysis (α=0.05, β=0.2) to determine sample size .

Q. What statistical approaches resolve contradictions between in vitro and in vivo data on this compound’s hepatotoxicity?

- Methodological Answer: Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., species-specific cytochrome P450 activity). Use Bayesian hierarchical modeling to quantify uncertainty across studies. Validate via ex vivo liver slice models under controlled oxygen tension .

- Data Presentation: Forest plots with 95% credibility intervals and sensitivity analyses for publication bias .

Q. How can semantic dataset recommendation systems enhance this compound research?

- Methodological Answer: Integrate ontology-based tools (e.g., BioPortal) to map this compound’s chemical properties to related pathways (e.g., AMPK signaling). Leverage platforms like Google Dataset Search with filters for "pharmacokinetics" and "metabolomics" to identify open-access repositories .

- Validation: Cross-reference datasets via k-fold cross-validation and report F1 scores for relevance .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound’s preclinical studies?

- Answer:

Protocol Standardization: Pre-register methods on platforms like Protocols.io .

Data Transparency: Share raw spectra, chromatograms, and animal histopathology slides as supplementary files .

Reagent Validation: Certify compound purity (e.g., NMR, elemental analysis) and cell line authentication (STR profiling) .

Q. How to formulate a FINER-compliant research question for this compound’s neuroprotective effects?

- Answer:

- Feasible: Ensure access to transgenic Alzheimer’s models (e.g., APP/PS1 mice).

- Interesting: Address gaps in mitochondrial dysfunction pathways.

- Novel: Compare this compound to legacy antioxidants (e.g., resveratrol).

- Ethical: Adhere to ARRIVE guidelines for humane endpoints.

- Relevant: Align with NIH priorities on neurodegenerative diseases .

Data Conflict Resolution

Q. What systematic review strategies reconcile conflicting reports on this compound’s CYP3A4 induction potential?

- Answer:

- Search Strategy: PRISMA-guided PubMed/Embase queries with MeSH terms (e.g., "this compound AND cytochrome P450").

- Risk of Bias: Use ROBINS-I tool to assess non-randomized studies.

- Synthesis: Perform subgroup analysis by cell type (hepatocytes vs. transfected HEK293) and report I² for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.